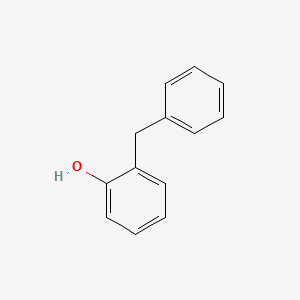

2-Benzylphenol

描述

Historical Perspectives in Phenolic Compound Research

The journey into phenolic compounds is a story of scientific innovation that began with the rise of the electrical industry and the corresponding need for effective insulating materials. atlasfibre.com Early efforts in the late 19th and early 20th centuries sought replacements for natural materials like shellac, wood, and glass. atlasfibre.com A pivotal moment in this history was the work of Dr. Leo Baekeland in the early 1900s. His experiments to control the reaction between phenol (B47542) and formaldehyde (B43269) led to the creation of Bakelite, the world's first synthetic thermoset polymer. atlasfibre.comresearchgate.net This discovery marked the dawn of the age of plastics and established phenolic resins as a cornerstone of modern materials science. researchgate.net

The commercialization of Bakelite in 1910 sparked a wave of innovation. atlasfibre.comresearchgate.net Phenolic laminates reinforced with paper or cotton fabric were developed for a multitude of applications, from quiet-running industrial gears to decorative surfaces. atlasfibre.com The unique properties of these materials—strength, moisture resistance, and electrical insulation—fueled the growth of new technologies and industries. atlasfibre.com During World War II, phenolic compounds played a critical role, being used in everything from aircraft propellers to the liners for infantry helmets. atlasfibre.com

In parallel with these industrial developments, the study of naturally occurring phenolic compounds has a long history. These substances are ubiquitous in plants, where they perform essential functions and contribute to the color, taste, and technological properties of plant-based products. nih.govresearchgate.net Initial research focused on the analytical characterization of a wide array of complex structures and their biosynthetic pathways. nih.govresearchgate.net This foundational work in phytochemistry has evolved with the advent of molecular biology and genomics, providing deeper insights into the synthesis and function of these vital natural products. nih.gov

Significance within Contemporary Organic Chemistry and Material Sciences

In modern synthetic organic chemistry, 2-Benzylphenol serves as a valuable starting reagent and building block. scbt.com Its chemical structure allows for further functionalization, making it an important intermediate in the synthesis of more complex molecules. It has been specifically utilized as a starting material for the synthesis of 2-benzylacetate and for the creation of 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The reactivity of its hydroxyl group and aromatic rings makes it a versatile substrate for various organic reactions.

The broader class of benzylphenols is relevant in the context of Friedel-Crafts reactions, a fundamental process in organic synthesis used for the alkylation of aromatic compounds. researchgate.net Research into the catalytic alkylation of phenol with benzyl (B1604629) alcohol, for instance, is a key method for producing this compound and its isomers. researchgate.net Furthermore, this compound is recognized as a metabolite of diphenylmethane (B89790). nih.gov While direct, large-scale applications in material science are not as prominent as for simple phenol, its structure suggests potential as a monomer for specialty polymers or as a modifying agent in existing resin systems to impart specific properties.

Structural Framework and Nomenclature of this compound

This compound is an organic aromatic compound featuring a phenol ring substituted with a benzyl group at the ortho (position 2) position. Its chemical formula is C₁₃H₁₂O. chemsynthesis.commatrix-fine-chemicals.comdrugfuture.com

The compound is known by several synonyms, which are often found in chemical literature and databases. These include:

2-Hydroxydiphenylmethane scbt.comsigmaaldrich.commatrix-fine-chemicals.comtcichemicals.com

α-Phenyl-o-cresol sigmaaldrich.comsigmaaldrich.comtcichemicals.comnist.gov

o-Benzylphenol nih.govdrugfuture.comchemicalbook.comchemspider.com

2-(Phenylmethyl)phenol drugfuture.comnist.govchemicalbook.com

The preferred IUPAC name for this compound is this compound. nih.govmatrix-fine-chemicals.comchemspider.com Below is a table summarizing its key identifiers and physicochemical properties.

Current Research Trends and Emerging Areas for this compound

Current research involving this compound is largely centered on its synthesis and application as a chemical intermediate. A significant trend involves the development of more efficient and selective catalytic systems for its production. For example, studies have explored the use of catalysts like niobium phosphate (B84403) (NbOPO₄) for the benzylation of phenol, which yields this compound alongside other isomers. researchgate.net Such research aims to improve reaction yields and selectivity, which are crucial for industrial chemical processes. researchgate.net

The established use of this compound as a precursor in the synthesis of specialized chemical structures, such as substituted chromones, continues to be a relevant area of its application in organic chemistry. sigmaaldrich.comsigmaaldrich.com These applications highlight its role as a foundational molecule for building more complex, potentially bioactive compounds.

Emerging areas for research may leverage the fundamental phenolic structure of the molecule. The broad family of phenolic compounds is extensively studied for a variety of potential benefits, including antioxidant and anti-inflammatory properties. nih.gov While specific research into these areas for this compound itself is not yet prominent, its structural similarity to other biologically active phenols suggests that it and its derivatives could become targets for future investigation in medicinal chemistry and life sciences. The exploration of novel polymers derived from this compound could also be a future avenue in material science, potentially yielding materials with unique thermal or mechanical properties.

Structure

3D Structure

属性

IUPAC Name |

2-benzylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGNVWZXRKJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067428 | |

| Record name | Phenol, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid or crystals; mp = 20.2-20.9 deg C; [Merck Index] Light brown crystalline solid; mp = 50-54 deg C; [Alfa Aesar MSDS] | |

| Record name | o-Benzylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28994-41-4, 1322-51-6 | |

| Record name | 2-Benzylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28994-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028994414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BENZYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF555BL24O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Benzylphenol

Regioselective Synthesis of 2-Benzylphenol

Achieving high regioselectivity is paramount in the synthesis of this compound to minimize the formation of undesirable para and meta isomers. Various strategies have been developed to direct the benzylation predominantly to the ortho position relative to the hydroxyl group.

Friedel-Crafts Alkylation and Related Reactions with Phenol (B47542) and Benzylating Agents

Friedel-Crafts alkylation is a foundational method for introducing alkyl groups onto aromatic rings. For this compound synthesis, this typically involves the reaction of phenol with benzylating agents in the presence of a catalyst. Common benzylating agents include benzyl (B1604629) chloride, benzyl alcohol, or dibenzyl ether. nih.govfishersci.at

Lewis acid catalysts, such as aluminum chloride (AlCl₃), are frequently employed in Friedel-Crafts alkylation. nih.govwikidata.org The reaction conditions, including temperature (typically 80–120°C) and solvent selection (e.g., dichloromethane (B109758) or toluene), are critical for optimizing the yield and regioselectivity. nih.gov Post-synthesis purification, often via column chromatography or recrystallization, is used to improve product purity. nih.gov

Zeolite-catalyzed benzylation represents a significant advancement in achieving regioselectivity. Faujasite-type zeolites, such as NaY or HY, function as solid acid catalysts. Their microporous structure plays a crucial role in directing the benzylation to the ortho position, thereby minimizing the formation of para-substituted byproducts. nih.gov Typical parameters for zeolite-catalyzed reactions include temperatures between 160–180°C and reaction times of 4–8 hours, with reported yields of 85–95% for analogous syntheses. nih.gov Higher excesses of phenol relative to the benzylating agent can further favor ortho-selectivity. nih.gov

Another approach involves the vapor phase reaction of phenol and benzyl alcohol over an activated alumina (B75360) catalyst at temperatures ranging from 225-450°C, which can yield predominantly ortho-benzylphenol. fishersci.at Historically, this compound, along with 2,4-dibenzyl and 2,6-dibenzyl phenols, has also been prepared by heating phenol with sodium hydroxide (B78521) in toluene, followed by reaction with benzyl chloride. fishersci.at

The regioselectivity in these reactions is influenced by factors such as catalytic efficiency, solvent polarity, and the steric effects of substituents present on the phenol or benzylating agent. nih.gov

Table 1: Representative Conditions and Outcomes for Friedel-Crafts Benzylation (or analogous reactions)

| Benzylating Agent | Catalyst / Conditions | Temperature | Yield (for analogous products) | Selectivity (for analogous products) | Reference |

| Benzyl chloride | Lewis acid (e.g., AlCl₃) | 80–120°C | Optimized yields | Controlled by conditions | nih.gov |

| Benzyl alcohol | Activated alumina (vapor phase) | 225–450°C | High yield | Ortho-benzylphenol as main product | fishersci.at |

| Benzyl chloride | Zeolite (faujasite-type, e.g., NaY or HY) | 160–180°C | 85–95% (extrapolated) | Directed to ortho position | nih.gov |

| Benzyl chloride | NaOH in toluene | Elevated temperatures | Not specified | 2-benzyl, 2,4-dibenzyl, 2,6-dibenzyl | fishersci.at |

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

While palladium catalysis is widely utilized in C-C bond formation, direct palladium-catalyzed coupling reactions specifically for the synthesis of this compound from simple phenol and benzyl precursors are not extensively detailed in the provided search results. Palladium catalysts are known for their role in cross-coupling reactions to form diarylmethane derivatives, such as the PdCl₂ catalyzed cross-coupling of benzyl chlorides with aryl boronic acids in aqueous media. fishersci.ca However, the literature primarily describes palladium catalysts in the context of deprotection of benzyl phenol ethers thegoodscentscompany.com or in reactions where this compound derivatives are obtained as byproducts or through alternative pathways, such as the oxidative coupling of 2-cyclohexenones with amines which can partially yield this compound. fishersci.cafishersci.no Further research may explore more direct palladium-catalyzed routes for the regioselective synthesis of this compound.

Rearrangement Reactions Leading to this compound

Rearrangement reactions offer an alternative pathway to synthesize this compound, particularly through the transformation of benzyl aryl ethers. A notable method involves the polyphosphoric acid (PPA)-catalyzed rearrangement of benzyl aryl ether. wikipedia.orgfishersci.ptfishersci.fi This reaction is influenced by the electronic nature of substituents on both the phenolic and benzyl moieties. Electron-donating groups (EDG) on the phenolic moiety positively impact the rearrangement activity, while electron-withdrawing groups (EWG) tend to decelerate it. wikipedia.org The regioselectivity of these rearrangements typically adheres to the substitution directing rules of the aromatic ring. wikipedia.orgfishersci.pt

For instance, studies have reported the synthesis of various substituted benzyl phenols through this PPA-catalyzed rearrangement, with reaction temperatures and times varying to optimize yields. For 2-benzyl-6-methyl-phenol, a yield of 60% was achieved at 15°C over 15 hours. For 2-benzyl-3-methoxy-phenol, a 20% yield was obtained at 50°C over 22 hours, while its isomer, 3-methoxy-6-benzyl-phenol, yielded 35% under the same conditions. wikipedia.org A metal-free intramolecular rearrangement of benzyl phenyl ethers catalyzed by nitrosonium salt has also been reported. wikipedia.org

Table 2: Examples of Benzyl Aryl Ether Rearrangement to Benzylphenols

| Starting Material (Benzyl Aryl Ether Derivative) | Catalyst | Temperature | Time | Product (Benzylphenol Derivative) | Yield | Reference |

| Benzyl 2-methylphenyl ether | Polyphosphoric acid (PPA) | 15°C | 15 h | 2-Benzyl-6-methyl-phenol | 60% | wikipedia.org |

| Benzyl 3-methoxyphenyl (B12655295) ether | Polyphosphoric acid (PPA) | 50°C | 22 h | 2-Benzyl-3-methoxy-phenol | 20% | wikipedia.org |

| Benzyl 3-methoxyphenyl ether | Polyphosphoric acid (PPA) | 50°C | 22 h | 3-Methoxy-6-benzyl-phenol | 35% | wikipedia.org |

| Benzyl 2-methoxy-4-nitrophenyl ether | Polyphosphoric acid (PPA) | 70°C | 10 h | 2-Methoxy-4-nitro-6-benzyl-phenol | 20% | wikipedia.org |

Condensation Reactions for this compound Formation

Condensation reactions can also contribute to the formation of this compound. One such instance involves the acidolysis of benzyl phenyl ether, where a benzyl carbocation, formed through protonation, reacts with the resonance structures of phenol, primarily at the ortho position, to yield this compound (and less frequently, 4-benzylphenol). fishersci.at This nucleophilic substitution is considered a condensation reaction in this context. fishersci.at

Furthermore, certain condensation pathways involving (E)-2-arylidene-3-cyclohexenones and primary amines, which typically lead to 2-benzyl N-substituted anilines via imine condensation–isoaromatization, have been observed to yield this compound derivatives under specific conditions. fishersci.cafishersci.nofishersci.atthegoodscentscompany.com For example, when using a 3-nitro-substituted (E)-2-methylene-3-cyclohexenone, this compound 5f was partially obtained in 43% yield alongside the aniline (B41778) product. fishersci.nofishersci.at In cases with a para-cyano substituted 3-cyclohexenone, the corresponding this compound 5o was exclusively isolated, likely due to enhanced acidity of the cyclohexanone (B45756) intermediate. fishersci.nofishersci.at

C-H Oxidation/Conjugate Addition/Cyclization Cascade Reactions

While cascade reactions involving C-H oxidation, conjugate addition, and cyclization are powerful tools in organic synthesis, the available literature primarily describes these cascade reactions using this compound (or 2-alkyl phenols) as a starting material to synthesize more complex structures, rather than producing this compound itself.

For instance, this compound derivatives can undergo C-H oxidation followed by an acid-catalyzed cyclization cascade with 5-(4H)oxazolones to form 3,4-dihydrocoumarin derivatives. mdpi.comwikipedia.orgresearchgate.net This one-pot strategy involves the in situ generation of an ortho-quinone methide intermediate from this compound using silver oxide (Ag₂O) as an oxidant, followed by ring closure facilitated by a Brønsted acid catalyst like p-toluenesulfonic acid. mdpi.comwikipedia.org These reactions typically achieve moderate to high yields (64–81%) with excellent diastereoselectivity (>20:1). mdpi.comwikipedia.org An enantioselective variant of this cascade, employing a bianaphthyl-modified squaramide organocatalyst, has also been developed for the synthesis of chiral 3,4-dihydrocoumarin derivatives from this compound derivatives, achieving up to 96% enantioselectivity. meiji.ac.jp

Another related cascade involves the electrochemical C-H oxidation/conjugate addition/cyclization sequences of 2-alkyl phenols with malononitrile, leading to 2-amino-4H-chromene derivatives. researchgate.net This method is considered environmentally benign as it avoids the use of stoichiometric external redox reagents. researchgate.net

Table 3: Cascade Reactions Utilizing this compound as a Starting Material

| Starting Material | Reagents / Conditions | Product Type | Yield (%) | Selectivity (Diastereo/Enantio) | Reference |

| This compound | Ag₂O, 5-(4H)oxazolone, p-toluenesulfonic acid (Brønsted acid) in chloroform | 3,4-Dihydrocoumarins | 64–81 | >20:1 diastereoselectivity | mdpi.comwikipedia.orgresearchgate.net |

| This compound | 5-(4H)oxazolone, bianaphthyl-modified squaramide organocatalyst | Chiral 3,4-Dihydrocoumarins | Moderate to high | Up to 96% enantioselectivity | meiji.ac.jp |

| 2-Alkyl phenols | Electrochemical C-H oxidation, malononitrile | 2-Amino-4H-chromenes | Not specified | Environmentally benign | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The development of sustainable and environmentally friendly synthetic methodologies for chemical compounds like this compound is an ongoing area of research. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

Several approaches align with green chemistry principles in the context of this compound synthesis or related reactions:

Catalyst- and Additive-Free Condensation Reactions: The synthesis of this compound derivatives via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones with primary amines can proceed under catalyst- and additive-free conditions. fishersci.cafishersci.nothegoodscentscompany.com This method offers advantages such as mild reaction conditions, no requirement for metal catalysts, and operational simplicity, contributing to a greener synthetic profile. fishersci.cafishersci.no

Electrochemical Methods: Electrochemical C-H oxidation/conjugate addition/cyclization sequences, although used to synthesize 2-amino-4H-chromene derivatives from 2-alkyl phenols (rather than this compound itself), exemplify a green approach by avoiding stoichiometric amounts of external redox reagents. researchgate.net This reduction in reagent consumption and waste generation is a key aspect of green chemistry.

Solid Acid Catalysis: The use of zeolites in Friedel-Crafts alkylation, as discussed in Section 2.1.1, represents a greener alternative to traditional homogeneous Lewis acid catalysts. Solid acid catalysts are typically easier to separate from the reaction mixture and can often be reused, reducing waste and improving process efficiency. nih.gov

Solvent Selection: While not always exclusively for this compound, green chemistry often emphasizes the use of non-toxic and biodegradable solvents. For instance, the synthesis of 2-phenyl benzoxazole (B165842) derivatives via condensation has been achieved using water:ethanol (B145695) mixtures as a dispersion medium with a magnetically separable nanocatalyst, demonstrating a commitment to less hazardous solvents. wikipedia.orgwikipedia.org Applying similar solvent strategies to this compound synthesis could enhance its green credentials.

Scale-Up Considerations and Industrial Synthesis Routes for this compound

The industrial synthesis of this compound necessitates processes that are efficient, selective, and amenable to large-scale production, prioritizing cost-effectiveness and high purity. Several routes have been developed to meet these demands.

One of the most well-documented industrial approaches for synthesizing ortho-benzylphenols, including this compound, involves zeolite-catalyzed benzylation . This method utilizes faujasite-type zeolites, such as NaY or HY, which act as solid acid catalysts . The reaction typically involves a phenol derivative, such as 3-chlorophenol, reacting with various benzylating agents, including benzyl chloride, benzyl alcohol, or dibenzyl ether, at elevated temperatures, generally ranging from 150°C to 200°C . The microporous structure of the zeolite catalyst plays a crucial role in directing the benzylation to the ortho position relative to the hydroxyl group, thereby minimizing the formation of undesirable para-substitution byproducts .

Key parameters for this process on an industrial scale include:

| Parameter | Range/Value | Source |

| Catalyst Loading | 5–20 wt% relative to phenol | |

| Temperature | 160–180°C (typical) | |

| Reaction Time | 4–8 hours (typical) | |

| Yield (extrapolated) | 85–95% |

The advantages of zeolite catalysis for industrial scale-up include the reusability of the catalyst and the elimination of the need for corrosive Lewis acids, which simplifies handling and reduces environmental impact . However, potential limitations such as pore size restrictions may necessitate tailored zeolite modifications for optimal performance .

Another significant industrial route involves the reaction of phenol with benzyl alcohol in the presence of activated alumina google.com. This process is designed to achieve high selectivity for o-benzylphenol, minimizing the formation of meta and para isomers google.com. The reaction is conducted in the liquid phase at elevated temperatures, typically between 125°C and 300°C, with preferred ranges of 150°C to 220°C, and particularly 150°C to 200°C google.comgoogle.com. The catalyst used is activated alumina, specifically α-alumina monohydrate google.com. The reaction time for liquid phase operation is generally within the range of 0.1 to 10 hours google.com. This method is considered an "improved process" due to its ability to produce substantially pure o-benzylphenol, a critical factor for industrial applications google.com.

A related method utilizes benzyl phenyl ether as a starting material , which is contacted with activated alumina in either liquid or vapor phase at temperatures ranging from 125°C to 450°C google.com. The addition of phenol to the reaction mixture can further enhance the process google.com.

Other reported industrial synthesis considerations and routes include:

Condensation of benzyl bromide and sodium phenate has been identified as a method for obtaining this compound echemi.com.

The benzyl rearrangement of benzyl aryl ether catalyzed by polyphosphoric acid (PPA) is a valuable method for synthesizing benzylated phenols, particularly when other methods like Friedel-Crafts reactions are less suitable due to the presence of the phenol group ccspublishing.org.cn.

Vapor phase benzylation of phenols with benzyl alcohol over basic metal oxide catalysts can be carried out at temperatures between 300°C and 600°C, or more specifically, 350°C to 450°C, yielding ortho benzylphenol google.com. This method emphasizes selectivity, defined as the ratio of all ortho benzyl products to total products google.com.

The potential for scale-up is also evident in the synthesis of related compounds, such as 2-benzyl N-substituted anilines, where catalyst- and additive-free conditions, mild reaction conditions, operational simplicity, and gram-scale preparation have been highlighted as advantages for industrial production beilstein-journals.org.

Purification Techniques for Synthesized this compound

Achieving high purity for this compound is essential for its various applications. Several purification techniques are employed, often in combination, to isolate and refine the synthesized compound.

One of the most common and effective methods for purifying this compound is a combination of vacuum distillation and recrystallization from ethanol (EtOH) chemicalbook.comchemdad.com. This compound is known to exist in two forms: a stable form with a melting point of approximately 52°C and an unstable form with a melting point of 21°C chemicalbook.comchemdad.com. This difference in melting points can be exploited during recrystallization.

Distillation in vacuo (vacuum distillation) is frequently used after the completion of the synthesis reaction google.comprepchem.com. This technique allows for the separation of this compound from higher-boiling components, unreacted starting materials, and byproducts at reduced pressures, thereby lowering the boiling point and preventing thermal degradation google.comprepchem.com. In some industrial processes, vacuum distillation can be performed directly on the reaction mixture without prior removal of the catalyst, streamlining the purification process google.comprepchem.com. Fractional distillation is also employed to recover the desired o-benzylphenol product from the organic product composition google.comgoogle.com.

For laboratory-scale purification or when higher purity is required, flash column chromatography is a valuable technique ccspublishing.org.cn. This method typically uses silica (B1680970) gel as the stationary phase and a solvent mixture, such as petroleum ether and ethyl acetate (B1210297), as the eluent, to separate this compound from impurities based on differences in polarity ccspublishing.org.cn.

Another reported purification method involves purification on alumina , using benzene-ether as the eluent for benzylated products oup.com. While this is for benzylated products in general, it suggests applicability for this compound.

The effectiveness of vacuum distillation for similar compounds further supports its utility for this compound. For instance, in the synthesis of 4-tert-butyl-2-(α-methylbenzyl) phenol (t-BAMBP), vacuum distillation at specific temperature (156-157°C) and pressure (400 Pa) conditions proved effective for separation and purification researchgate.net.

Chemical Reactivity and Transformation Pathways of 2 Benzylphenol

Electrophilic Aromatic Substitution Reactions on 2-Benzylphenol

Electrophilic Aromatic Substitution (EAS) reactions are characteristic of aromatic compounds, including phenols. The hydroxyl (-OH) group on the phenol (B47542) ring is a strong activating group and an ortho, para-director, meaning it increases the electron density at the ortho and para positions, making these sites more susceptible to electrophilic attack. Similarly, the benzyl (B1604629) (-CH2C6H5) group, while generally less activating than a hydroxyl group, is also an ortho, para-director.

In this compound, the presence of both a hydroxyl group and a benzyl group influences the regioselectivity of EAS. The hydroxyl group's activating and directing effects typically dominate. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the hydroxyl group, considering the existing benzyl substituent. Common EAS reactions that this compound can undergo include nitration, halogenation (e.g., bromination, chlorination), sulfonation, and Friedel-Crafts alkylation or acylation. The specific outcome and isomer distribution would depend on the reaction conditions and the relative directing strengths and steric hindrance of the two substituents.

Oxidation Reactions of this compound

Oxidation reactions represent a significant class of transformations for this compound, often proceeding through complex mechanisms and yielding various products, including quinones and coupled adducts.

Radical-Driven Oxidation Mechanisms

The oxidation of this compound can proceed via radical-driven mechanisms. Studies on the degradation of this compound by Ferrate(VI) (Fe(VI)) at pH 8.0 have shown that a single-electron coupling reaction is a primary degradation mechanism. The presence of a benzyl group in the benzene (B151609) ring can enhance the reactivity of phenolic compounds with Fe(VI). In addition to direct attack by Fe(VI), hydroxyl radicals (•OH) also contribute to the degradation of phenols, including this compound, as detected by electron paramagnetic resonance (EPR) spectra.

The thermochemistry of radical-driven chain oxidation of p-benzylphenol, a structural isomer, has been investigated, revealing the formation of various radical intermediates and products. For instance, the formation of benzophenone,4-ol (PubChem CID: 14347) is a thermochemically favorable outcome, potentially arising from the tautomerization or O-O bond dissociation of intermediates like PhC(O2•)HPhOH. The formation of PhC(O2H)HPhOH and PhC(OH)HPhOH via hydrogen atom transfer from p-benzylphenol is also thermochemically favorable under specific temperature conditions. The generation of the 2-benzylphenoxyl radical has also been observed in gas-phase reactions, leading to products like fluoren-1-ol and xanthene.

Oxidation to Benzoquinones and Related Products

This compound can be oxidized to form benzoquinone derivatives. One notable example is the one-electron oxidation of this compound by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, PubChem CID: 6775) in alcoholic solvents. This reaction yields a coupled adduct along with 2-alkoxy-6-benzyl-1,4-benzoquinones. The formation of these alkoxyquinones proceeds via 2-benzyl-1,4-benzoquinone, an intermediate that undergoes DDQ-catalyzed addition of the alcohol.

Furthermore, this compound can generate ortho-quinone methide intermediates in situ under oxidative conditions. These intermediates are highly reactive and can participate in subsequent reactions, such as conjugate addition and cyclization cascades. For example, a one-pot synthesis of 3,4-dihydrocoumarin derivatives (PubChem CID: 660) involves the C-H oxidation and acid-catalyzed ring closure of this compound with oxazolone (B7731731) in the presence of silver(I) oxide (Ag2O, PubChem CID: 88641) as an oxidant.

Catalytic Oxidation Processes

Various catalytic systems have been explored for the oxidation of this compound and related phenolic compounds.

| Oxidant/Catalyst System | Substrate | Products/Transformation | Key Findings | Reference |

| Fe(VI) | This compound, Phenol, Chlorophene, 4-Chlorophenol (B41353) | Degradation products (hydroxylation, C-C bond cleavage, single-electron coupling) | Enhanced reactivity of this compound compared to phenol; single-electron coupling is main mechanism. | |

| Ag2O / Brønsted Acid | This compound, Oxazolone | 3,4-Dihydrocoumarin derivatives | One-pot synthesis via C-H oxidation and cyclization cascade. | |

| Co(OAc)2 / Aerobic Oxidation | 4-Benzylphenols | 4-Hydroxybenzophenones (PubChem CID: 14347) | Direct transformation of benzylic methylene (B1212753) to ketone; proceeds via phenoxy radical and benzoquinone methide intermediates. | |

| Transition Metal Compounds / Co-catalysts | Phenolic compounds (including this compound) | p-Benzoquinone compounds (PubChem CID: 4650) | Selective catalytic oxidation with oxygen under mild conditions. |

Studies have shown that catalytic systems, such as those involving Fe(VI), can effectively degrade this compound, with the presence of the benzyl group enhancing its reactivity. Silver(I) oxide (Ag2O, PubChem CID: 88641) in combination with a Brønsted acid has been successfully employed for the C-H oxidation of this compound, leading to the formation of 3,4-dihydrocoumarins through a cascade reaction. While specific to 4-benzylphenols, cobalt acetate (B1210297) (Co(OAc)2, PubChem CID: 6277) catalyzed aerobic oxidation to 4-hydroxybenzophenones (PubChem CID: 14347) demonstrates a general approach for benzylic oxidation in substituted phenols, often involving phenoxy radical and benzoquinone methide intermediates. Furthermore, methods for the selective catalytic oxidation of phenolic compounds, including this compound, to p-benzoquinone compounds (PubChem CID: 4650) using oxygen or oxygen-containing gases in the presence of transition metal compounds and co-catalysts have been developed.

Reduction Chemistry of this compound

The reduction chemistry of this compound typically involves the hydrogenation of the aromatic rings or specific functional groups. Phenols, in general, can be reduced to various hydrogenated products. Catalytic hydrogenation, often employing hydrogen gas and a catalyst, is a common method for the reduction of aromatic systems. While direct detailed research on the complete reduction of this compound to its saturated counterparts is not extensively documented in the provided search results, the general principles of phenolic reduction apply. For instance, catalytic vanadium metal has been shown to be effective for the transfer hydrogenation of benzyl phenyl ethers to yield this compound and 4-benzylphenol (B16752), indicating that this compound can be a product of reduction pathways from more complex ethers. This suggests that the aromatic rings of this compound could also be susceptible to hydrogenation under appropriate catalytic conditions.

Phenolic Hydroxyl Group Derivatization and Reactions

The phenolic hydroxyl group in this compound is a key site for various derivatization reactions, often aimed at protecting the group, altering solubility, or introducing new functionalities. A common derivatization strategy for hydroxyl groups, including phenolic ones, involves the formation of O-silyl ethers. This can be achieved by reacting the hydroxyl group with silylating agents like N-methyl-N-silylamides.

Another example of derivatization involving the phenolic hydroxyl group is the reaction of this compound with 4-nitrophthalonitrile. This reaction, conducted at 60 °C in dry dimethylformamide (DMF), leads to the formation of 4-(2-benzylphenoxy)benzene-1,2-dicarbonitrile, where the phenolic oxygen forms an ether linkage. This demonstrates the versatility of the phenolic hydroxyl group in forming ethers, a common reaction for phenols. Esterification, another typical reaction for phenols, would also involve the hydroxyl group reacting with carboxylic acids or their derivatives to form esters.

Reactions Involving the Methylene Bridge of this compound

The methylene bridge (–CH2–) in this compound and related diarylmethane structures is a key site for chemical transformations. This bridge can undergo oxidation and participate in rearrangement and condensation reactions.

In the context of low-temperature oxidation, studies on diphenylmethane (B89790), a compound structurally similar to this compound due to its methylene bridge connecting two benzene rings, have shown the susceptibility of this bridge to oxidative processes. Oxidation of diphenylmethane can lead to the formation of various products, including this compound, phenol (PubChem CID: 996), benzaldehyde (B42025) (PubChem CID: 240), and diphenylketone (benzophenone, PubChem CID: 3102). fishersci.be This multi-step oxidation indicates that the methylene bridge is an active site where oxygen atoms can substitute hydrogen atoms, potentially leading to the cleavage of the C–C bonds connecting the benzene rings. fishersci.be

The reactivity of the methylene bridge is also evident in rearrangement reactions. For instance, the synthesis of benzyl phenols can occur through the polyphosphoric acid-catalyzed rearrangement of benzyl aryl ethers. wikipedia.org This process involves the migration of the benzyl group, which is linked via a methylene bridge, to a phenolic ring, highlighting the lability and potential for rearrangement within this structural motif. wikipedia.org

Furthermore, in the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones, this compound can be formed as a significant byproduct, particularly when certain substituents like a 3-nitro group or a 4-cyano group are present on the cyclohexenone. americanelements.com This suggests transformation pathways that lead to the formation of the this compound structure, potentially involving rearrangements or cyclization processes that stabilize the methylene bridge. americanelements.com

The methylene bridge is also central to the formation of cross-linked structures in materials like phenol-formaldehyde resins. In these systems, methylene bridges are formed and can undergo further condensation reactions with hydroxyl groups. nih.gov Specifically, under alkaline conditions, diphenylmethane bridges can form between methylol groups, leading to the elimination of formaldehyde (B43269) and water. nih.gov This demonstrates the propensity of the methylene carbon to participate in bond-forming reactions, which is crucial for the structural integrity of such polymers. nih.gov

Gas-Phase Reactions of this compound-Derived Radicals

Gas-phase reactions of radicals derived from this compound exhibit complex rearrangement and cyclization pathways, often involving hydrogen-transfer processes. The 2-benzylphenoxyl radical is a key intermediate in these transformations.

Studies involving the flash vacuum pyrolysis of ethers, such as those that generate the 2-benzylphenoxyl radical or the 2-phenoxybenzyl radical, lead to a distribution of products including fluoren-1-ol (PubChem CID: 96087), this compound (PubChem CID: 24216), and xanthene (PubChem CID: 7107). fishersci.at The formation of fluoren-1-ol is indicative of an intramolecular cyclization that involves hydrogen abstraction. fishersci.at The presence of xanthene suggests further rearrangements or cyclizations, possibly through sigmatropic shifts within spirodienyl intermediates. fishersci.at

Detailed research findings on the gas-phase oxidation of p-benzylphenol, while focusing on a positional isomer, provide insights into the general behavior of benzylphenol-derived radicals. The radical-driven chain oxidation of gaseous p-benzylphenol involves the formation of peroxide radicals (RO2•) and their subsequent tautomerization. multiscreensite.comontosight.ai Thermochemically favorable products, such as benzophenone-4-ol, can arise from the tautomerization or dissociation of the O–O bond of the formed peroxide radicals. multiscreensite.com Hydrogen atom abstraction by hydroperoxyl radicals (HO2•) from p-benzylphenol is also a thermochemically favorable pathway, particularly at different temperature ranges. multiscreensite.comontosight.ai

While specific to aminyl radicals, the gas-phase rearrangement and cyclization reactions of 2-benzylphenylaminyl radicals (where the phenolic oxygen is replaced by an NH group) offer analogous insights into the potential for intramolecular cyclization in this compound-derived radicals. These aminyl radicals can undergo equilibration via spirodienyl intermediates, leading to products like acridans, acridones, and carbazole, demonstrating the general principle of ring formation from such structures in the gas phase. thegoodscentscompany.com

The intricate interplay of hydrogen abstraction, sigmatropic shifts, and radical rearrangements underscores the diverse and complex transformation pathways available to this compound and its derived radicals in the gas phase.

Synthesis and Research Applications of 2 Benzylphenol Derivatives and Analogues

Design Principles for 2-Benzylphenol-Based Molecular Structures

The design of molecular structures based on this compound leverages its inherent functionalities and structural flexibility. The core this compound scaffold provides two primary sites for modification: the phenolic hydroxyl group and the aromatic rings themselves, including the benzyl (B1604629) moiety. fishersci.nl

Phenolic Hydroxyl Group : The hydroxyl group is highly amenable to functionalization through reactions such as etherification and esterification, allowing for the introduction of various substituents that can modulate solubility, reactivity, and interaction with biological systems. wikipedia.org

Aromatic Rings : The phenyl rings offer sites for electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, enabling the incorporation of electron-donating or electron-withdrawing groups. atamanchemicals.com The benzyl group itself can also be modified. fishersci.nl

Methylene (B1212753) Bridge : The methylene bridge connecting the two aromatic rings contributes to the conformational flexibility of the molecule. Understanding and controlling this flexibility, for instance, through the introduction of bulky substituents, can be crucial in the design of complex architectures like calixarenes, where specific spatial arrangements are desired. wikipedia.orgnih.gov

These design principles aim to tailor the physicochemical properties and reactivity of this compound derivatives for specific synthetic targets or research applications.

Synthesis of Halogenated this compound Derivatives

Halogenated this compound derivatives are synthesized to introduce specific chemical properties, often impacting their reactivity or biological activity. A notable example is 4-chloro-2-benzylphenol, also known as chlorophene, which is produced through the chlorination of this compound. fishersci.canih.gov

Further halogenated derivatives can be prepared by condensing a substituted phenol (B47542) with a benzyl chloride. For instance, a process for synthesizing 2-benzylphenols with halogen atoms (chlorine, bromine, or fluorine) on either the phenolic ring or the benzyl group has been described. A specific example involves the synthesis of 2-(2,4-Dichlorobenzyl)-4-(1,1,3,3-tetramethylbutyl)phenol. This compound is prepared by reacting p-(1,1,3,3-tetramethylbutyl)-phenol with 2,4-dichlorobenzyl chloride in anhydrous chloroform, catalyzed by zinc chloride, under reflux conditions for 24 hours. atamanchemicals.com The presence of two chlorine atoms on the benzyl group has been shown to enhance the antibacterial activity of these compounds. atamanchemicals.com

Synthesis of Ethers and Esters of this compound

The phenolic hydroxyl group of this compound provides a reactive site for the formation of ethers and esters, which are crucial for modifying the compound's properties and expanding its utility in synthesis.

Esters : this compound serves as a starting material for the synthesis of 2-benzylacetate. This esterification reaction involves the functionalization of the phenolic hydroxyl group with an acetate (B1210297) moiety. fishersci.cawikipedia.orgfishersci.cathegoodscentscompany.comwikipedia.orgmacsenlab.comamericanelements.com

Ethers : Etherification of this compound involves the alkylation of its phenolic hydroxyl group. An example includes the preparation of (R)-1-(2-benzylphenoxy)propan-2-ol. This key intermediate is synthesized through the etherification of o-benzylphenol (this compound) with (S)-(+)-epichlorohydrin, followed by a selective ring-opening reaction. This method highlights the direct use of this compound in forming ether linkages. wikipedia.org

Synthesis of Chromone (B188151) and Anilines Derivatives from this compound

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly chromone derivatives. However, direct synthesis of aniline (B41778) derivatives from this compound is not commonly reported in the provided literature.

Chromone Derivatives : this compound is utilized in the synthesis of 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones. fishersci.cawikipedia.orgfishersci.cathegoodscentscompany.comwikipedia.orgamericanelements.com More recently, this compound has been employed in the one-pot synthesis of 3,4-dihydrocoumarin derivatives. This cascade reaction involves the C–H oxidation of this compound followed by an acid-catalyzed ring closure. The reaction typically proceeds with this compound and oxazolones in the presence of silver oxide (Ag₂O) and a Brønsted acid catalyst, such as diphenyl phosphate (B84403) or p-toluenesulfonic acid. This approach yields multisubstituted 3,4-dihydrocoumarins in moderate to high yields (64–81%) with excellent diastereoselectivity (>20:1). fishersci.nlwikipedia.orguni.luamericanelements.comnih.gov

Table 1: Representative Synthesis of 3,4-Dihydrocoumarins from this compound

| Starting Materials | Reagents & Catalysts | Conditions | Products (Type) | Yield (%) | Diastereoselectivity |

| This compound, 4-benzyl-2-phenyloxazol-5(4H)-one | Ag₂O, Diphenyl phosphate (Brønsted acid catalyst) | Room temperature, 24–62 h, Chloroform | 3,4-Dihydrocoumarin derivatives | 64–81 | >20:1 |

| This compound, 5-(4H)oxazolones | Bianphthyl-modified squaramide organocatalyst | C–H oxidation, Michael addition, cyclization | Chiral 3,4-Dihydrocoumarin derivatives | Moderate to High | Excellent (up to 96% ee) |

Anilines Derivatives : While this compound can be a byproduct in certain reactions involving anilines, such as the thermal rearrangement of N-benzylaniline in phenol solvent, atamanchemicals.com the provided literature does not describe direct synthetic routes where this compound acts as a starting material for the formation of aniline derivatives. Some related compounds, like 4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline, are mentioned as being synthesized from "benzylphenol derivatives," but a specific pathway from this compound to anilines is not detailed.

This compound as a Building Block for Complex Architectures (e.g., Calixarenes)

This compound is recognized as a fundamental building block in the construction of complex molecular architectures, particularly calixarenes. Calixarenes are macrocyclic compounds known for their ability to form host-guest complexes, and their precise three-dimensional structures are crucial for their supramolecular applications. nih.govgoogle.com

Research Applications of this compound Derivatives in Chemical Synthesis

This compound derivatives find various applications in chemical synthesis due to their versatile reactivity and the ability to introduce diverse functionalities.

Intermediate in Organic Synthesis : this compound is a valuable intermediate in the synthesis of a range of organic compounds, including pharmaceuticals and fine chemicals. fishersci.nl Its use as a starting reagent for 2-benzylacetate is a direct example of its role in producing other organic molecules. fishersci.cawikipedia.orgfishersci.cathegoodscentscompany.comwikipedia.orgmacsenlab.comamericanelements.com

Synthesis of Heterocyclic Compounds : Beyond chromones and dihydrocoumarins, the reactivity of this compound allows for the construction of other complex heterocyclic systems. The C–H oxidation and cyclization cascade leading to 3,4-dihydrocoumarins exemplifies its utility in forming fused ring systems. fishersci.nlwikipedia.orguni.luamericanelements.comnih.gov

Catalysis and Rearrangements : The compound can be involved in or produced through synthetically useful rearrangements. For instance, Brønsted acid-promoted arylbenzyl ether rearrangements can yield o-benzylphenol, highlighting a pathway for its formation and its role in complex reaction mechanisms. nih.gov Furthermore, the alkylation of phenols with benzyl alcohol, which can lead to this compound, is an industrially significant reaction. nih.gov

Tailoring Properties : The ability to halogenate this compound, as seen in the production of chlorophene, demonstrates its use in synthesizing compounds with specific properties, such as antimicrobial activity. fishersci.caatamanchemicals.comnih.gov

These applications underscore the importance of this compound and its derivatives as key components in the development of new synthetic methodologies and the creation of structurally diverse chemical entities.

Industrial and Specialty Chemical Applications of 2 Benzylphenol

2-Benzylphenol as a Chemical Intermediate in Organic Synthesis

This compound serves as a crucial starting reagent and intermediate in the synthesis of various organic compounds, contributing to the production of fine chemicals and specialized derivatives. It is employed in the creation of more complex molecules through specific reaction pathways.

For instance, this compound has been utilized as a starting material in the synthesis of 2-benzylacetate. sigmaaldrich.comsigmaaldrich.com Furthermore, it plays a role in the synthesis of 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones. sigmaaldrich.comsigmaaldrich.com These syntheses highlight its utility in constructing heterocyclic systems and introducing benzyl (B1604629) groups into target molecules.

Beyond this compound itself, related compounds such as 2-benzyl-4-chloro-phenol also function as versatile intermediates in organic synthesis, particularly for the manufacturing of pharmaceuticals and other fine chemicals. solubilityofthings.com More broadly, phenols, including this compound, are recognized as valuable synthetic building blocks for a wide array of compounds, including pharmaceuticals, agrochemicals, and various additives. ccspublishing.org.cn The synthesis of 2-Benzylphenols can also be achieved through transformations of Baylis-Hillman adducts derived from 2-cyclohexen-1-one. acs.org

The following table summarizes some of the compounds synthesized using this compound or its derivatives as intermediates:

| Starting Material / Intermediate | Product / Application | Reference |

| This compound | 2-Benzylacetate | sigmaaldrich.comsigmaaldrich.com |

| This compound | 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones | sigmaaldrich.comsigmaaldrich.com |

| 2-benzyl-4-chloro-phenol | Pharmaceuticals and fine chemicals | solubilityofthings.com |

| Baylis-Hillman adducts | 2-Benzylphenols | acs.org |

Applications in Polymer and Resin Chemistry

While this compound itself is a monomeric compound, its derivatives and the broader class of phenols, to which it belongs, find applications in the field of polymer and resin chemistry. Phenols are generally recognized for their role in the production of various polymers and resins. ccspublishing.org.cn

A notable example is 2-chloro-6-methyl-benzylphenol, a related chemical compound, which is utilized in the production of polymers and resins. In these applications, it can function as a monomer, contributing to the polymer backbone, or as a cross-linking agent, enhancing the structural integrity and properties of the resulting polymeric materials. ontosight.ai This indicates the potential for this compound and its substituted forms to be incorporated into polymer systems, leveraging the reactivity of the phenolic hydroxyl group and the aromatic rings for polymerization or cross-linking reactions.

Role in Catalysis and Reaction Promoters

This compound plays a multifaceted role in catalytic processes, often appearing as a product, byproduct, or even as an active component in certain chemical transformations. Its presence and formation mechanisms are particularly relevant in reactions involving the cleavage and rearrangement of aromatic ethers.

In the catalytic cleavage of benzyl phenyl ether (BPE), a lignin (B12514952) model compound, this compound has been identified as a byproduct. mdpi.comresearchgate.netnih.gov For instance, during the decomposition of BPE over carbon-supported noble metal catalysts, such as activated carbon (AC), dimers like this compound were produced. mdpi.com This formation can occur through C-C coupling of the aromatic molecules generated from the C-O bond cleavage, even in the absence of a catalyst, indicating a free-radical reaction pathway. researchgate.net

Furthermore, the rearrangement activity of benzyl aryl ethers catalyzed by polyphosphoric acid (PPA) can lead to the formation of benzylated phenols. ccspublishing.org.cn This process is influenced by the structural tuning of electron-withdrawing and electron-donating groups on the phenolic or benzyl moieties, with the regioselectivity of the rearrangement adhering to the substitution directing rules of the aromatic ring. ccspublishing.org.cn

Beyond its role in organic transformations, this compound also acts as an efficient and selective extractant for certain metal ions, specifically rubidium and cesium. researchgate.net In solvent extraction processes, this compound forms supramolecular assemblies with these cations, ligating the cation through its phenolic oxygen atom and the benzyl ring. researchgate.net The phenolate (B1203915) oxygen atom, while not directly contacting the cation, acts as a hydrogen-bond acceptor to the this compound ligands, facilitating the formation of these assemblies. researchgate.net This application demonstrates its utility as a reaction promoter in separation chemistry.

The extraction efficiency of this compound for rubidium and cesium exhibits a third-power dependence on its mole concentration, suggesting a specific stoichiometry in the extracted species. researchgate.net

Use in Non-Polymeric Material Science

This compound finds application in non-polymeric material science, particularly in areas related to separation technologies and specialized material formulations.

A significant application is its use as an extractant in the solvent extraction of rare alkali metals. This compound has been shown to be an effective and selective extractant for rubidium and cesium from aqueous solutions. researchgate.net This process is crucial in the recovery and purification of these valuable metals from complex mixtures, such as the mother liquor obtained after lithium extraction from lepidolite. researchgate.net The ability of this compound to form specific supramolecular assemblies with rubidium and cesium cations underscores its role in advanced separation materials. researchgate.net

Additionally, this compound is mentioned in the context of thermography, specifically in patents related to duplicating or marking methods that utilize chemical color formers. google.com This suggests its potential inclusion in formulations for heat-sensitive recording materials, where it contributes to the color-forming reaction, highlighting its application in functional non-polymeric materials.

Environmental Occurrence, Fate, and Abiotic/biotic Degradation of 2 Benzylphenol

Environmental Presence and Distribution in Non-Biological Matrices

Information regarding the direct detection and widespread distribution of 2-Benzylphenol in various non-biological environmental matrices (e.g., water, soil, air, sediment) is not extensively documented in publicly available research. However, its properties suggest potential environmental mobility and presence. This compound is a solid with a boiling point of 312 °C and a melting point of 54 °C. sigmaaldrich.comfishersci.calabsolu.ca It is soluble in water, which indicates that it is likely to be mobile in aquatic environments. thermofisher.comfishersci.com

While direct environmental monitoring data for this compound itself is limited, its derivative, chlorophene (4-chloro-2-benzylphenol), is manufactured by the chlorination of this compound. industrialchemicals.gov.au Chlorophene has been detected in sediment cores extracted from lakes, suggesting it can persist in certain environmental compartments. industrialchemicals.gov.au The presence of such derivatives implies that this compound or its transformation products could be present in the environment as precursors or intermediates.

Abiotic Degradation Pathways of this compound

Abiotic degradation processes, such as photodegradation and chemical oxidation, play a crucial role in the environmental fate of organic compounds like this compound.

Photodegradation Mechanisms in Aquatic Systems

Photodegradation is a significant abiotic transformation pathway for organic compounds in aquatic environments, driven by the absorption of sunlight. researchgate.netjst.go.jpnih.govresearchgate.net The high energy of sunlight can induce various reactions, including bond scission, cyclization, and rearrangement, which are less common in hydrolysis or microbial degradation. researchgate.netjst.go.jpnih.govresearchgate.net

While direct detailed studies on the photodegradation of this compound are not widely available, related compounds and mechanisms provide insights. For instance, mandestrobin, an aryl benzyl (B1604629) ether, undergoes rearrangement upon aqueous photolysis to form a this compound derivative. researchgate.netjst.go.jp This suggests that this compound can be a photoproduct in the environment. The photo-Claisen rearrangement, involving the homolytic cleavage of a C-O bond in aryl benzyl ethers, can lead to the formation of corresponding phenols. researchgate.netjst.go.jp

For chlorophene, a chlorinated derivative of this compound, a photodegradation half-life of 5 days in water was determined in a 21-day photolysis test. industrialchemicals.gov.au This indicates that aqueous photolysis can be a significant dissipation pathway for such compounds in clear surface waters. industrialchemicals.gov.au Analysis of photodegradation products of hexachlorophene (B1673135) (HCP) showed mono- or bis-dechlorinated analogues as main products. industrialchemicals.gov.au

Chemical Oxidation in Environmental Contexts

Chemical oxidation processes contribute to the removal of this compound from environmental matrices. Advanced oxidation processes (AOPs) utilizing strong oxidants are particularly effective.

Studies have investigated the oxidative elimination of phenolic compounds, including this compound, using ferrate(VI) (Fe(VI)). koreascience.krresearchgate.net Ferrate(VI) is a powerful oxidant used in water and wastewater treatment. koreascience.kr Research at pH 8.0 showed that the presence of benzyl groups enhances the reactivity of ferrate(VI) with phenolic compounds. koreascience.kr The reactivity order observed was phenol (B47542) < this compound < 4-chlorophenol (B41353) < chlorophene. koreascience.krresearchgate.net

The primary steps involved in the removal of these phenolic compounds by ferrate(VI) include:

Single-electron coupling. koreascience.kr

Chlorine atom substitution with a hydroxyl group (for chlorinated phenols). koreascience.kr

C-C bond cleavage. koreascience.kr

Benzene (B151609) ring hydroxylation. koreascience.kr

Some studies suggest that the reaction with the benzene ring in this compound and other phenols may involve hydroxyl radicals (⋅OH) produced by Fe(VI) self-decomposition. researchgate.net This can lead to the formation of a stable phenoxy group in the aromatic ring, which is then further oxidized to organic acids. researchgate.net Additionally, the hydroxyl groups of phenolic compounds, being electron-rich moieties, tend to be attacked by Fe(VI), potentially leading to the formation of dimers, trimers, and other polymers. researchgate.net

Electrochemical C-H oxidation has also been explored for 2-alkyl phenols, including this compound, as an environmentally benign approach to synthesize derivatives, avoiding stoichiometric amounts of external redox reagents. researchgate.net

The following table summarizes the observed reactivity of various phenolic compounds with ferrate(VI):

| Compound | Second-Order Rate Constant (k) at 0.2 mM Fe(VI) (M⁻¹s⁻¹) |

| Chlorophene | 353 researchgate.netresearchgate.net |

| 4-Chlorophenol | 131 researchgate.netresearchgate.net |

| This compound | k₂-BP (specific value not provided, but > phenol) researchgate.netresearchgate.net |

| Phenol | kPh (specific value not provided, but < this compound) researchgate.netresearchgate.net |

Biotic Degradation and Biodegradation Pathways of this compound

Microorganisms play a critical role in the natural attenuation and removal of organic pollutants, including phenolic compounds, from the environment.

Microbial Degradation Mechanisms and Metabolites

While direct detailed studies on the microbial degradation of this compound are less common, research on structurally similar compounds and general phenolic degradation pathways provides relevant insights. Phenols and their derivatives are common environmental pollutants, and various microbial species possess enzyme systems capable of decomposing these aromatic compounds. researchgate.net

In the biodegradation of butyl benzyl phthalate (B1215562) (BBP), a compound structurally related to this compound, by a bacterial consortium, benzyl alcohol was identified as a metabolite. nih.gov Benzyl alcohol was further metabolized via benzaldehyde (B42025), benzoic acid, and catechol. nih.gov Catechol is a key intermediate in the degradation of many aromatic compounds and is often further degraded by dioxygenases through either ortho-cleavage or meta-cleavage pathways, leading to compounds that can enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.govnih.gov For instance, catechol can be degraded by ortho-cleavage dioxygenase to cis,cis-muconic acid and subsequently to muconolactone, leading to the beta-ketoadipate pathway. nih.gov Phenol itself is degraded by some strains via the meta-cleavage pathway through the formation of 2-hydroxymuconic semialdehyde. researchgate.net

The presence of "benzylphenol structure" fragments has also been observed in the mass spectrometry (MS) charts during the biodegradation of polystyrene by mealworms, suggesting potential degradation routes involving phenolic intermediates and ring-opening via quinone-like structures and peroxide radicals. mdpi.com

Role of Specific Microbial Consortia in this compound Transformation

Microbial consortia, which are communities of different microbial species, often exhibit enhanced capabilities for degrading complex or persistent pollutants compared to individual strains. This is due to the synergistic interactions and compartmentalized metabolic pathways among the members. frontiersin.org

While specific consortia for this compound are not extensively detailed, the principles from the degradation of other phenolic compounds are applicable. For example, a ten-member microbial consortium (AS) consisting of various genera, including Bacillus, Pseudomonas, Rhodococcus, and Streptomyces, was developed to degrade phenol efficiently (up to 99% of 500 mg/L phenol in 24 hours). nih.gov This consortium demonstrated the ability to oxidize chloroaromatic compounds via the meta pathway and methylaromatic compounds via the ortho-cleavage pathway. nih.gov

The effectiveness of such consortia in maintaining stability and degradation efficiency for various phenolic compounds suggests their potential role in the bioremediation of this compound. The complexity of microbial communities in biofilms, such as those in moving bed biofilm reactors (MBBRs), can lead to diverse metabolic pathways for the degradation of complex organic compounds like benzalkonium compounds, which also contain benzyl groups. au.dk

Environmental Transport and Persistence Studies of this compound

The environmental transport and persistence of this compound are influenced by its physicochemical properties and interactions within different environmental matrices such as water, soil, and air. Available information suggests that this compound exhibits characteristics that impact its distribution and degradation in the environment.

Mobility in Soil: Due to its water solubility, this compound is expected to be mobile in the environment. thermofisher.com It is considered highly mobile in soils, suggesting that it has the potential to spread within water systems and move through soil profiles. thermofisher.com

Bioaccumulative Potential: The bioaccumulative potential of this compound is considered unlikely. thermofisher.com This indicates that it is not expected to significantly accumulate in living organisms.

Abiotic Degradation Studies: Research into the abiotic degradation of this compound provides some quantitative insights into its reactivity under specific conditions. A study investigating the removal of this compound (2-BP) by Ferrate(VI) at pH 8.0 reported a second-order rate constant for its degradation. This process involves the oxidation of this compound by Ferrate(VI), indicating a pathway for abiotic transformation in water treatment or natural aquatic systems where such oxidants might be present. cabidigitallibrary.orgnih.gov

Detailed Research Findings: Ferrate(VI) Oxidation Kinetics The second-order rate constant for the degradation of this compound by Ferrate(VI) at a concentration of 0.2 mM at pH 8.0 was determined to be 102 M⁻¹ s⁻¹. This rate constant suggests that the presence of the benzyl group in the phenolic compound enhances its reactivity with Ferrate(VI) compared to simpler phenolic compounds like phenol itself. cabidigitallibrary.orgnih.gov

The following table summarizes the second-order rate constant for the degradation of this compound by Ferrate(VI):

| Parameter | Value (M⁻¹ s⁻¹) | Conditions | Reference |

| Second-order rate constant (k₂-BP) | 102 | Ferrate(VI) oxidation, 0.2 mM Fe(VI), pH 8.0 | cabidigitallibrary.orgnih.gov |

Advanced Analytical Methodologies for the Determination of 2 Benzylphenol in Non Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for isolating 2-Benzylphenol from complex mixtures before detection and quantification. They provide excellent separation power, which is critical for accurate analysis in diverse non-biological samples.

Gas Chromatography (GC) is a widely utilized technique for the analysis of volatile and semi-volatile organic compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC-FID offers a robust and sensitive method for quantification. FID is known for its wide linear response range, high sensitivity, and low noise, making it suitable for both quantitative and qualitative analysis, although it is a destructive detection method. cuny.edu

Research has demonstrated the applicability of GC-FID for the determination of phenolic components, including this compound, in building materials such as drilling extracts, mortar, and wood. researchgate.net While this compound was not detected in the specific samples analyzed in one study, the method was developed to target it. The analytical parameters for such determinations typically involve the use of fused-silica capillary columns. For instance, a 25 m SE 54 CB FS-capillary column with a film thickness of 0.5 µm and an internal diameter of 0.32 mm has been employed. researchgate.net Nitrogen is commonly used as a carrier gas. researchgate.net

Typical GC-FID operational parameters for similar phenolic compounds or semi-volatile organics often include specific temperature programs to ensure adequate separation. An example temperature program might start at 70°C, hold for 10 minutes, then ramp to 235°C at 6°C/min, hold for 7 minutes, and finally ramp to 280°C at 20°C/min, holding for 10 minutes. researchgate.net The FID detector temperature is often set at 280°C. researchgate.net

The sensitivity of GC-FID for phenolic compounds can be quite high. For instance, in the analysis of building materials, the limit of detection (LOD) for individual components, including phenols, was reported to be 1-2 ng/µL, with recovery rates ranging from 82-92%. researchgate.net

Table 1: Representative GC-FID Parameters for Phenol (B47542) Analysis in Non-Biological Matrices

| Parameter | Value | Source |

| Column Type | SE 54 CB FS-capillary column (25 m x 0.32 mm ID, 0.5 µm film) | researchgate.net |

| Carrier Gas | Nitrogen (3 mL/min) | researchgate.net |

| Injector Temperature | 280°C (On-column, cooled) | researchgate.net |

| Injection Volume | 1 µL | researchgate.net * |

| Oven Temperature Program | 70°C (10 min) -> 6°C/min -> 235°C (7 min) -> 20°C/min -> 280°C (10 min) | researchgate.net |

| Detector (FID) Temperature | 280°C | researchgate.net |

| Make-up Gas | Nitrogen (30 mL/min), Hydrogen (25 mL/min), Synthetic Air (300 mL/min) | researchgate.net |

| Limit of Detection (LOD) | 1-2 ng/µL per component | researchgate.net |

| Recovery Rates | 82-92% | researchgate.net |

Note: While the specific study did not detect this compound, the method was developed for its determination.

High-Performance Liquid Chromatography (HPLC) is a versatile and sensitive analytical technique widely employed for the qualitative and quantitative characterization of phenolic compounds in complex matrices. researchgate.net Its ability to handle non-volatile and thermally labile compounds, unlike GC, makes it a preferred choice for a broader range of samples.

For the analysis of phenolic compounds, reversed-phase HPLC is commonly used, often employing C18 columns. Detection is typically achieved with photodiode array (PDA) detectors, which provide spectral information in addition to chromatographic data, aiding in compound identification. nih.gov Mobile phases often consist of gradients of water and organic solvents such as methanol (B129727) or acetonitrile, sometimes with modifiers like formic acid or ammonium (B1175870) fluoride (B91410) to optimize separation and signal intensity. nih.govd-nb.info

For example, in the analysis of converted products (which included this compound as a potential product from diphenylmethane (B89790) biotransformation), an XTerra C18 HPLC column was used with a photodiode array detector. The column was developed with a flow rate of 1 mL/min, using a gradient from H2O-MeOH (1:1) to MeOH-2-propanol (6:4), monitoring maximum absorbance in the 230-350 nm range. nih.gov HPLC has also been used for analyzing chlorophene, another phenolic compound, demonstrating its utility for environmental contaminants. taltech.ee

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle sizes in its stationary phases, enabling faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. UPLC is particularly advantageous for the analysis of complex non-biological matrices.

UPLC, often coupled with mass spectrometry, has been successfully applied for multi-residue analysis of chemically diverse endocrine disrupting chemicals (EDCs) in various environmental matrices, including wastewater, river water, and digested sludge. d-nb.infonih.gov While this compound itself might not always be explicitly listed as a primary target in every EDC study, related phenolic compounds like 4-benzylphenol (B16752) are frequently analyzed using these methods, indicating the suitability of UPLC for such structures. d-nb.info

Sample preparation for UPLC analysis in environmental matrices often involves solid-phase extraction (SPE) for liquid samples (e.g., wastewater, river water) to reduce matrix effects and concentrate analytes. d-nb.infonih.gov For solid samples like digested sludge, microwave-assisted extraction (MAE) followed by SPE is commonly employed. d-nb.infonih.gov